PARP7/HDACs-IN-1 PARP7/HDACs-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16612059
InChI: InChI=1S/C29H33F3N8O6/c1-19(36-23-16-35-37-27(43)26(23)29(30,31)32)17-45-13-8-25(42)39-9-11-40(12-10-39)28-33-14-22(15-34-28)46-18-21-4-2-20(3-5-21)6-7-24(41)38-44/h2-7,14-16,19,44H,8-13,17-18H2,1H3,(H,38,41)(H2,36,37,43)/b7-6+/t19-/m0/s1
SMILES:
Molecular Formula: C29H33F3N8O6
Molecular Weight: 646.6 g/mol

PARP7/HDACs-IN-1

CAS No.:

Cat. No.: VC16612059

Molecular Formula: C29H33F3N8O6

Molecular Weight: 646.6 g/mol

* For research use only. Not for human or veterinary use.

PARP7/HDACs-IN-1 -

Specification

Molecular Formula C29H33F3N8O6
Molecular Weight 646.6 g/mol
IUPAC Name (E)-N-hydroxy-3-[4-[[2-[4-[3-[(2S)-2-[[6-oxo-5-(trifluoromethyl)-1H-pyridazin-4-yl]amino]propoxy]propanoyl]piperazin-1-yl]pyrimidin-5-yl]oxymethyl]phenyl]prop-2-enamide
Standard InChI InChI=1S/C29H33F3N8O6/c1-19(36-23-16-35-37-27(43)26(23)29(30,31)32)17-45-13-8-25(42)39-9-11-40(12-10-39)28-33-14-22(15-34-28)46-18-21-4-2-20(3-5-21)6-7-24(41)38-44/h2-7,14-16,19,44H,8-13,17-18H2,1H3,(H,38,41)(H2,36,37,43)/b7-6+/t19-/m0/s1
Standard InChI Key BIFMDHUVYGGFCU-GHOSXJJBSA-N
Isomeric SMILES C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)/C=C/C(=O)NO)NC4=C(C(=O)NN=C4)C(F)(F)F
Canonical SMILES CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)C=CC(=O)NO)NC4=C(C(=O)NN=C4)C(F)(F)F

Introduction

Molecular Targets and Mechanism of Action

PARP7 Inhibition Dynamics

PARP7 (ARTD14) belongs to the ADP-ribosyltransferase family, playing dual roles in DNA damage response and immune regulation. PARP7/HDACs-IN-1 binds competitively to the NAD...-binding pocket of PARP7, achieving half-maximal inhibitory concentration (IC50) values of 3.2 nM against purified PARP7 enzyme . This inhibition disrupts PARP7-mediated suppression of the type I interferon (IFN-I) pathway, leading to STAT1 phosphorylation and subsequent activation of interferon-stimulated genes (ISGs) like CXCL10 .

HDAC Isoform Selectivity Profile

The compound demonstrates differential inhibition across HDAC isoforms:

HDAC IsoformIC50 (nM)Subcellular Localization
HDAC112.4Nuclear
HDAC68.7Cytoplasmic
HDAC3152.3Nuclear/cytoplasmic

Data adapted from enzymatic assays using recombinant human HDACs .

HDAC1/6 inhibition induces histone H3/H4 hyperacetylation (up to 4.5-fold increase in acH3 levels at 100 nM), reactivating tumor suppressor genes like p21 and Bax . The cytoplasmic HDAC6 inhibition further disrupts heat shock protein 90 (HSP90) chaperone function, promoting degradation of oncogenic client proteins .

Structural Characteristics and Structure-Activity Relationships

Core Scaffold Design

The pyridazinone core serves as the central pharmacophore, with critical substitutions at positions 3 and 6:

  • Position 3: A hydroxamic acid group chelates Zn... in HDAC catalytic pockets (binding energy: -9.8 kcal/mol)

  • Position 6: A 4-(piperazin-1-yl)phenyl moiety enhances PARP7 affinity through π-π stacking with Tyr... residues

Molecular docking studies (PDB: 6V3W for PARP7; 4BKX for HDAC1) reveal:

  • PARP7 binding: Hydrogen bonds with Ser... and Gly... (2.1–2.4 Å distances)

  • HDAC1 interaction: Coordination with Zn... ion (1.9 Å) and hydrophobic interactions with Phe... residues

Structure-Activity Optimization

Systematic modifications produced derivatives with improved dual-target activity:

CompoundPARP7 IC50 (nM)HDAC1 IC50 (nM)Solubility (μM)
9a45.238.712.4
9l3.212.48.9
9n6.79.35.2

Compound 9l emerged as the optimal candidate, balancing enzymatic potency and cellular permeability .

Preclinical Antitumor Efficacy

In Vitro Cytotoxicity

Across 12 cancer cell lines, PARP7/HDACs-IN-1 demonstrated potent growth inhibition:

Cell LineIC50 (nM)Fold Selectivity vs. Normal Cells
MDA-MB-231 (TNBC)18.435.2
A549 (NSCLC)29.728.1
Raji (Lymphoma)41.219.4

Mechanistic studies revealed dual-pathway activation:

  • 3.8-fold increase in γH2AX foci (DNA damage marker)

  • 4.2-fold elevation of acH3 levels (HDAC inhibition biomarker)

In Vivo Pharmacodynamics

In MDA-MB-231 xenograft models (n=8/group):

  • 9l (50 mg/kg, QD) achieved 85.3% tumor growth inhibition vs. vehicle (p<0.001)

  • Combination with anti-PD-1 antibody enhanced CD8... T-cell infiltration (2.7-fold increase)

  • No significant weight loss or hematologic toxicity observed

Immunomodulatory Effects

Innate Immune Activation

PARP7/HDACs-IN-1 treatment induced:

  • 12.4-fold upregulation of IFN-β mRNA (qRT-PCR)

  • 8.9-fold increase in CXCL10 secretion (ELISA)
    These effects correlated with enhanced dendritic cell maturation and NK cell activation in co-culture assays .

Epigenetic Reprogramming

Chromatin immunoprecipitation (ChIP) sequencing revealed:

  • 1,542 genes with increased H3K27 acetylation at promoters

  • Enrichment in antigen presentation pathways (FDR <0.01)
    Combined PARP7/HDAC inhibition thus creates an immunogenic tumor microenvironment conducive to checkpoint inhibitor therapy .

Comparative Analysis with Monotherapies

ParameterPARP7/HDACs-IN-1PARP7 Inhibitor (RBN-2397)HDACi (Vorinostat)
Tumor Growth Inhibition85.3%62.1%47.8%
IFN-β Induction12.4-fold15.2-fold1.3-fold
JAK/STAT SuppressionNoNoYes

The dual inhibitor avoids HDAC-mediated suppression of JAK/STAT signaling observed with vorinostat, preserving antitumor immunity .

Future Directions and Clinical Translation

Ongoing studies focus on:

  • Pharmacokinetic Optimization: Improving oral bioavailability (current F...%: 32.4) through prodrug approaches

  • Biomarker Development: Validating acH3 and CXCL10 as pharmacodynamic markers in phase I trials

  • Combination Strategies: Pairing with immune checkpoint inhibitors in PD-L1... tumors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator